![molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide, also known as DEACQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEACQ belongs to the class of quinolinecarboxamides and is a potent inhibitor of protein kinase C (PKC) activity. In
作用機序
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of PKC, a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer and is a potential target for cancer therapy. By inhibiting PKC activity, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can also modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In inflammation models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can suppress the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegeneration models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal damage.
実験室実験の利点と制限
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has significant potential for future research in various fields, including cancer, inflammation, and neurodegeneration. Future studies could focus on optimizing the synthesis method of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide to improve its yield and purity. In addition, further studies could investigate the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegeneration. Future research could also explore the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a tool for studying PKC signaling pathways and their role in cellular processes. Overall, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide is a promising compound with significant potential for future research and drug development.
合成法
The synthesis of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide involves the reaction between 4-dimethylaminobenzaldehyde and 2-aminobenzoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with diethylamine to obtain N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide with high purity.
科学的研究の応用
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting PKC activity. In inflammation research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXTYDBVMWVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)

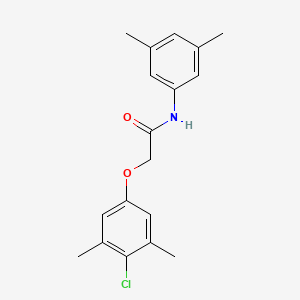
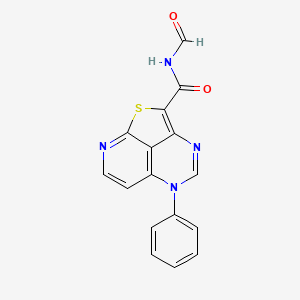
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
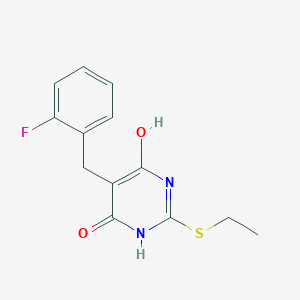
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
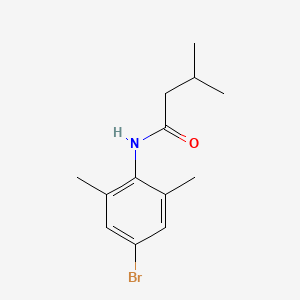
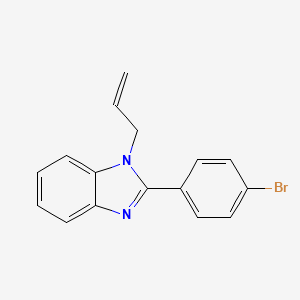
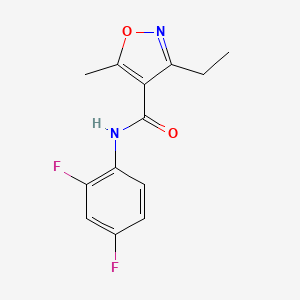
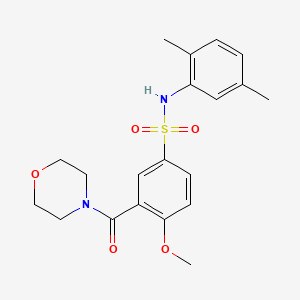
![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)